Product packaging for 2-Bromo-3-(2,3-dichlorophenyl)-1-propene(Cat. No.:CAS No. 951892-45-8)

2-Bromo-3-(2,3-dichlorophenyl)-1-propene

Cat. No.: B3315223
CAS No.: 951892-45-8
M. Wt: 265.96 g/mol
InChI Key: GFDHOUFUMHWWIH-UHFFFAOYSA-N
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Description

Structural Framework and Unique Features of the Compound

The molecular architecture of 2-Bromo-3-(2,3-dichlorophenyl)-1-propene is characterized by a propene backbone, substituted with a bromine atom at the second carbon and a 2,3-dichlorophenyl group at the third carbon. This arrangement confers several key features upon the molecule:

Allylic Bromide System: The bromine atom is positioned on a carbon adjacent to a carbon-carbon double bond, classifying it as an allylic bromide. This configuration is known to enhance the reactivity of the C-Br bond, making it a good leaving group in nucleophilic substitution reactions. reddit.comyoutube.com The stability of the resulting allylic carbocation or radical intermediate, due to resonance delocalization, is a critical factor in its reactivity profile. stackexchange.comyoutube.com

Electron-Withdrawing Dichlorophenyl Group: The presence of a dichlorophenyl ring introduces significant electronic effects. The two chlorine atoms are strongly electron-withdrawing, which can influence the reactivity of both the phenyl ring and the adjacent propene moiety. colorado.edu

Potential for Stereoisomerism: The molecule possesses a chiral center at the carbon atom bonded to the bromine, meaning it can exist as a pair of enantiomers. This stereochemical aspect is crucial in contexts such as asymmetric synthesis and biological interactions.

A summary of the inferred properties of This compound and a closely related, documented compound, 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one , is presented below.

PropertyThis compound (Inferred)2-Bromo-1-(3,4-dichlorophenyl)propan-1-one nih.gov
Molecular Formula C9H7BrCl2C9H7BrCl2O
Molecular Weight ~281.96 g/mol 281.96 g/mol
Key Structural Features Allylic bromide, Dichlorophenyl groupα-Bromoketone, Dichlorophenyl group
Expected Reactivity Susceptible to SN1/SN2 reactions, Radical reactionsReactive towards nucleophiles at the carbonyl carbon and the α-carbon

Relevance within Halogenated Organic Compounds and Propene Derivatives

Halogenated organic compounds are a broad class of molecules with immense importance in various fields of chemistry. jst.go.jp They serve as versatile synthetic intermediates, are components of many pharmaceuticals and agrochemicals, and are used as flame retardants and solvents. Propene derivatives, particularly those with allylic functionality, are highly valued for their ability to participate in a wide range of chemical transformations, including substitution, addition, and cross-coupling reactions.

This compound is situated at the intersection of these two important classes of compounds. Its structure suggests it could be a valuable building block in organic synthesis, allowing for the introduction of the 2,3-dichlorophenylpropyl moiety into more complex molecules.

Overview of Research Significance in Synthetic and Mechanistic Chemistry

The synthetic utility of allylic halides is well-established. They are known to undergo nucleophilic substitution reactions (both SN1 and SN2 mechanisms), with the reaction pathway often dictated by the nature of the nucleophile and the solvent. youtube.com For instance, reaction with strong nucleophiles would likely favor an SN2 pathway, while weaker nucleophiles in polar protic solvents could promote an SN1 reaction. youtube.com

From a mechanistic standpoint, the study of This compound could provide insights into:

The electronic influence of the dichlorophenyl group on the rate and regioselectivity of allylic substitution reactions. colorado.edu

The stereochemical outcome of reactions at the chiral center.

The potential for rearrangement reactions , a common feature in the chemistry of allylic systems.

Research on analogous compounds, such as 2-bromo-3-(tri-n-butylstannyl)-1-propene, has highlighted the diverse reactivity of such scaffolds in both ionic and radical pathways. researchgate.net

Scope and Objectives of Academic Investigations Focused on the Compound

Development of an efficient synthetic route: A plausible approach would involve the allylic bromination of 3-(2,3-dichlorophenyl)-1-propene (B3315209), potentially using N-bromosuccinimide (NBS) as a selective brominating agent to avoid addition to the double bond. masterorganicchemistry.com

Exploration of its reactivity profile: A systematic investigation of its reactions with a variety of nucleophiles (e.g., amines, alkoxides, cyanides) would be undertaken to map out its synthetic potential.

Mechanistic studies: Detailed kinetic and stereochemical studies would be performed to elucidate the mechanisms of its key reactions. This could involve computational modeling to complement experimental findings. acs.org

Synthesis of novel derivatives: The compound could be used as a precursor for the synthesis of new molecules with potential applications in materials science or as biologically active agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrCl2 B3315223 2-Bromo-3-(2,3-dichlorophenyl)-1-propene CAS No. 951892-45-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromoprop-2-enyl)-2,3-dichlorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrCl2/c1-6(10)5-7-3-2-4-8(11)9(7)12/h2-4H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDHOUFUMHWWIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=C(C(=CC=C1)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrCl2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701252471
Record name 1-(2-Bromo-2-propen-1-yl)-2,3-dichlorobenzene
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Molecular Weight

265.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951892-45-8
Record name 1-(2-Bromo-2-propen-1-yl)-2,3-dichlorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951892-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Bromo-2-propen-1-yl)-2,3-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701252471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Bromo 3 2,3 Dichlorophenyl 1 Propene

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgscitepress.org This process helps in identifying potential synthetic pathways and in addressing potential chemo-, regio-, and stereoselective issues.

Identification of Key Synthetic Precursors

The retrosynthetic analysis of 2-Bromo-3-(2,3-dichlorophenyl)-1-propene suggests several possible disconnections. The most logical approach involves disconnecting the carbon-carbon bond between the phenyl ring and the propene unit, or the carbon-bromine bond.

A primary disconnection strategy points to two key precursors: a nucleophilic 2,3-dichlorophenyl synthon and an electrophilic 2-bromo-1-propene synthon. The corresponding synthetic equivalents would be a Grignard or organolithium reagent derived from 1-bromo-2,3-dichlorobenzene (B155788) and a suitable 3-carbon electrophile.

Alternatively, a disconnection at the C-Br bond suggests 3-(2,3-dichlorophenyl)-1-propene (B3315209) as a direct precursor, which would then undergo selective bromination. This simplifies the carbon skeleton construction to an earlier step.

Further retrosynthesis of 3-(2,3-dichlorophenyl)-1-propene leads to 2,3-dichlorobenzaldehyde (B127699) and a suitable C2 nucleophile, such as a vinyl Grignard reagent, or via a Wittig-type reaction. Another pathway could involve the coupling of an allyl halide with a 2,3-dichlorophenyl metallic reagent.

Therefore, the key synthetic precursors can be identified as:

2,3-Dichlorobenzaldehyde

2,3-Dichlorotoluene (B105489)

1-Bromo-2,3-dichlorobenzene

Allyl bromide or a related 3-carbon synthon

Various phosphonium (B103445) ylides for Wittig reactions

PrecursorCorresponding SynthonPotential Role in Synthesis
2,3-DichlorobenzaldehydeElectrophilic C7 aryl synthonStarting material for building the propene chain via Wittig or Grignard addition.
2,3-DichlorotolueneNucleophilic C7 aryl synthon (after transformation)Can be halogenated at the benzylic position to create an electrophilic site for coupling.
1-Bromo-2,3-dichlorobenzeneNucleophilic C6 aryl synthon (as Grignard reagent)For coupling with a C3 electrophile containing the propene and bromo functionalities.
Allyl bromideElectrophilic C3 synthonFor coupling with a nucleophilic 2,3-dichlorophenyl species.

Chemo-, Regio-, and Stereoselective Considerations

The synthesis of this compound requires careful control over several aspects of selectivity.

Chemoselectivity: In reactions involving multiple functional groups, it is crucial to ensure that the desired reaction occurs without affecting other parts of the molecule. For instance, during the introduction of the bromine atom, the existing double bond and the aromatic chlorine atoms must remain intact.

Regioselectivity: The precise placement of the bromine atom on the C2 position of the propene chain is a significant challenge. Direct bromination of 3-(2,3-dichlorophenyl)-1-propene could potentially lead to a mixture of products, including addition across the double bond or substitution at the allylic or benzylic positions. Therefore, methods that direct the bromine to the vinylic position are essential. Similarly, in coupling reactions, the regioselectivity of the addition of the organometallic reagent to the propenyl synthon is critical.

Stereoselectivity: The target molecule does not possess any chiral centers, so enantioselectivity is not a concern. However, the geometry of the double bond (E/Z isomerism) could be a factor in certain synthetic routes, although for a terminal alkene like 1-propene, this is not an issue for the final product.

Established Synthetic Routes

Based on the retrosynthetic analysis, several synthetic strategies can be devised. These can be broadly categorized into direct halogenation approaches, bromination of pre-formed propene scaffolds, and the functionalization of dichlorophenyl precursors.

Direct Halogenation Approaches

Direct halogenation strategies involve the introduction of the bromine atom at a late stage of the synthesis. One plausible route starts from a precursor like 3-(2,3-dichlorophenyl)-1-propyne. The addition of HBr across the triple bond could potentially yield the desired product. However, the regioselectivity of this addition (Markovnikov vs. anti-Markovnikov) would need to be carefully controlled, possibly through the use of radical initiators to favor the formation of the terminal bromo-alkene.

Another direct approach could be the halogenation of allene (B1206475) with a mixed bromine and chlorine source, which has been shown to produce 2-bromo-3-chloro-1-propene. google.com Adapting this to a substituted allene could be a potential, though likely complex, route.

Bromination of Propene Scaffolds

A more controlled method involves the synthesis of a 3-(2,3-dichlorophenyl)-1-propene scaffold followed by selective bromination. The synthesis of the propene scaffold can be achieved through a Wittig reaction between 2,3-dichlorobenzaldehyde and methyltriphenylphosphonium (B96628) bromide.

Once the 3-(2,3-dichlorophenyl)-1-propene is obtained, its bromination needs to be directed to the C2 position. A possible strategy involves the addition of bromine across the double bond to form 1,2-dibromo-3-(2,3-dichlorophenyl)propane, followed by selective dehydrobromination. The choice of base and reaction conditions would be critical to favor the elimination that results in the desired 2-bromo-1-propene isomer. A similar strategy has been used in the synthesis of 1,3-diphenyl-2-bromo-2-propene-1-one. google.com

Functionalization of Dichlorophenyl Precursors

This approach builds the bromo-propene unit onto the pre-existing 2,3-dichlorophenyl ring. One such method involves the reaction of a Grignard reagent derived from 1-bromo-2,3-dichlorobenzene with 2,3-dibromopropene. prepchem.com This reaction has been successfully used for the synthesis of 2-bromo-3-phenyl-1-propene (B7723676) and could be adapted for the dichlorophenyl analogue. prepchem.com

Another strategy could start from 2,3-dichlorotoluene. Radical bromination of the methyl group would yield 2,3-dichlorobenzyl bromide. This could then be converted to the corresponding phosphonium salt and used in a Wittig reaction with a suitable carbonyl compound, or used in a coupling reaction to build the rest of the carbon chain.

Catalytic Strategies for Compound Synthesis

Catalytic reactions provide elegant and powerful tools for the construction of complex molecules like this compound from simpler, readily available starting materials. These strategies often lead to higher yields, milder reaction conditions, and greater control over the final product's structure compared to stoichiometric methods.

Transition Metal-Catalyzed Coupling Reactions (e.g., Heck, Suzuki-Miyaura)

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. The Heck and Suzuki-Miyaura reactions are prominent examples of such transformations and are theoretically applicable to the synthesis of this compound.

The Heck reaction , also known as the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex. wikipedia.orgnumberanalytics.com For the synthesis of the target compound, this could conceptually involve the reaction of 2,3-dichloroiodobenzene or 2,3-dichlorobromobenzene with 2-bromo-1-propene. The reaction is typically carried out in the presence of a base and a palladium catalyst, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0). wikipedia.orgnumberanalytics.com The catalytic cycle generally proceeds through oxidative addition of the aryl halide to the Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the substituted alkene product and regenerate the catalyst. libretexts.org The choice of ligands, bases, and solvents can significantly influence the reaction's outcome. organic-chemistry.org

Table 1: Potential Heck Reaction for the Synthesis of this compound

Reactant 1Reactant 2CatalystBaseProduct
2,3-Dichlorophenyl halide2-Bromo-1-propenePd(OAc)₂ or Pd(PPh₃)₄Et₃N or K₂CO₃This compound

The Suzuki-Miyaura coupling reaction is another powerful palladium-catalyzed cross-coupling method that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. musechem.comlibretexts.org In the context of synthesizing this compound, a plausible route would involve the coupling of a (2,3-dichlorophenyl)boronic acid with a 2-bromo-1-propenyl halide. This reaction is known for its mild conditions and high tolerance of various functional groups. musechem.com The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. libretexts.org The stereochemistry of the vinyl halide is often retained in the product. rsc.org

Table 2: Potential Suzuki-Miyaura Reaction for the Synthesis of this compound

Reactant 1Reactant 2CatalystBaseProduct
(2,3-Dichlorophenyl)boronic acid2,X-Dihalo-1-propene (X=Br, I)Pd(PPh₃)₄NaOEt or K₂CO₃This compound

While direct synthesis examples for this specific compound are not prevalent in the provided search results, the general applicability of these reactions to structurally similar compounds is well-documented. researchgate.netnih.gov For instance, the Suzuki-Miyaura coupling of vinyl bromides with various boronic acids is a common synthetic strategy. researchgate.netresearchgate.net

Organocatalytic and Biocatalytic Pathways

In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-catalyzed reactions, often offering unique selectivity and more environmentally benign conditions.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While specific organocatalytic methods for the direct synthesis of this compound are not detailed in the search results, the principles of organocatalysis could be applied to key bond-forming steps.

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers remarkable selectivity. nih.govtandfonline.com Flavin-dependent halogenases (FDHs) are enzymes capable of site- and regio-selective halogenation of a variety of substrates, including styrenes. chemrxiv.orgresearchgate.net These enzymes could potentially be engineered to catalyze the selective bromination of a 3-(2,3-dichlorophenyl)-1-propene precursor. researchgate.netnih.gov FDHs operate under mild conditions and can exhibit high stereoselectivity, making them an attractive, though currently theoretical, approach for the synthesis of the target compound. chemrxiv.orgnih.gov The enzyme AetF, for example, has been shown to catalyze the halogenation of 1,1-disubstituted styrenes with high stereoselectivity. chemrxiv.org

Photo- and Electrochemical Synthesis Methodologies

Photochemical synthesis utilizes light to initiate chemical reactions. youtube.com Radical reactions initiated by photolysis can be a powerful tool for forming carbon-carbon and carbon-halogen bonds. For instance, a photochemical approach could involve a radical addition of a bromine source to a suitable precursor.

Electrochemical synthesis uses electrical current to drive chemical reactions. This method can be used for the reduction of vinyl bromides and for the generation of radical species for coupling reactions. acs.orgrsc.org An electrochemical approach could be envisioned for the synthesis of this compound, potentially through the electrochemically mediated coupling of a 2,3-dichlorophenyl-containing species with a propenyl bromide derivative. acs.org Recent advancements have demonstrated the use of bromine radical-mediated electrocatalysis for the synthesis of vinyl sulfonates from alkenes, a strategy that could potentially be adapted for the synthesis of vinyl bromides. acs.orgresearchgate.net

Stereochemical Control in Synthesis

For molecules with the potential for stereoisomerism, such as those with chiral centers or geometric isomers, controlling the stereochemical outcome of a synthesis is of paramount importance.

Diastereoselective and Enantioselective Approaches

While this compound itself is not chiral, precursors or related reactions leading to similar structures may involve the creation of stereocenters.

Diastereoselective synthesis aims to control the formation of diastereomers. In the context of related syntheses, such as the addition of bromine to an alkene, the relative stereochemistry of the resulting dibromide can often be controlled.

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. This is typically achieved using chiral catalysts or auxiliaries. For allylic substitution reactions, which are relevant to the synthesis of the target compound's structural motif, significant progress has been made in developing enantioselective methods using palladium catalysts with chiral ligands. acs.orgnih.gov These methods allow for the construction of chiral C-C and C-heteroatom bonds with high enantioselectivity. acs.org For example, enantioselective dibromination of allylic alcohols has been achieved using a chiral diol catalyst. wisc.edu

Catalyst Design for Stereoselective Synthesis

The design of the catalyst is crucial for achieving high levels of stereocontrol. In transition metal catalysis, the chiral ligand bound to the metal center is often the primary source of stereochemical induction. A wide variety of chiral ligands have been developed for palladium-catalyzed allylic substitution reactions, leading to high enantioselectivities for a broad range of substrates. acs.orgnih.gov The development of new ligands, including stereochemically diverse oxazoline (B21484) ligands, has been shown to be effective in promoting enantioselective additions of allylic halides. figshare.comnih.gov

In biocatalysis, the three-dimensional structure of the enzyme's active site dictates the stereochemical outcome of the reaction. nih.gov Protein engineering and directed evolution can be used to modify enzymes like flavin-dependent halogenases to enhance their stereoselectivity for a specific substrate, potentially enabling the enantioselective synthesis of related chiral bromo-propenes. researchgate.net

Synthetic Efficiency and Green Chemistry Principles

The growing emphasis on sustainable chemical manufacturing necessitates the evaluation of synthetic routes not only by their yield but also by their environmental impact. Green chemistry principles provide a framework for this assessment, encouraging the development of processes that are safer, more efficient, and produce less waste. wordpress.com

Atom Economy

Introduced by Barry Trost, atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. guidechem.com It provides a theoretical measure of how much waste a reaction generates. The formula for atom economy is:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

A high atom economy signifies that most of the atoms from the reactants are utilized in the final product, minimizing waste. osti.govgoogle.com Addition reactions, for instance, are inherently 100% atom-economical, while substitution and elimination reactions generate byproducts, thus lowering their atom economy. crdeepjournal.org

For the synthesis of this compound, a plausible final step is the allylic bromination of 3-(2,3-dichlorophenyl)-1-propene using N-bromosuccinimide (NBS). chadsprep.comyoutube.com

Reaction: 3-(2,3-dichlorophenyl)-1-propene + N-Bromosuccinimide (NBS) → this compound + Succinimide (B58015)

The calculation for the atom economy of this step would be:

Molecular Weight of this compound: C9H7BrCl2 ≈ 281.97 g/mol

Molecular Weight of 3-(2,3-dichlorophenyl)-1-propene: C9H8Cl2 ≈ 203.07 g/mol

Molecular Weight of N-Bromosuccinimide (NBS): C4H4BrNO2 ≈ 177.98 g/mol

Molecular Weight of Succinimide (byproduct): C4H5NO2 ≈ 99.09 g/mol

Atom Economy (%) = (281.97 / (203.07 + 177.98)) x 100 ≈ 74.0%

While this is a significant improvement over using elemental bromine (which can lead to unwanted side reactions and has a lower atom economy in many substitution pathways), a substantial portion of the reactant mass still ends up as the succinimide byproduct. wordpress.com

Illustrative Atom Economy Comparison of Bromination Methods

Bromination MethodReactantsDesired ProductByproductsAtom Economy (%)
NBS Allylic Bromination 3-(2,3-dichlorophenyl)-1-propene, NBSThis compoundSuccinimide~74.0%
Direct Bromination (Substitution) 3-(2,3-dichlorophenyl)-1-propene, Br2This compoundHBr~99.5% (theoretical, if only substitution occurs)
Addition-Elimination 3-(2,3-dichlorophenyl)-1-propene, Br2; then BaseThis compoundHBr, Base-H+, Base-Br-< 50%

Solvent Selection

The choice of solvent is critical in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. Ideal green solvents are non-toxic, non-volatile, recyclable, and derived from renewable resources.

In the context of allylic bromination with NBS, carbon tetrachloride (CCl4) has been traditionally used. libretexts.org However, CCl4 is a potent ozone-depleting substance and is highly toxic. Modern synthetic protocols prioritize greener alternatives. The selection of a solvent involves balancing reactivity with environmental and safety concerns. For instance, acetonitrile (B52724) or ethyl acetate are considered greener alternatives to chlorinated solvents. Recent research also explores "on water" synthesis, which can enhance reaction rates and simplify purification. researchgate.net

Table of Solvent Properties for Green Chemistry Evaluation

SolventBoiling Point (°C)Density (g/mL)Health HazardEnvironmental HazardGreen Chemistry Classification
Carbon Tetrachloride 76.71.59High (Toxic, Carcinogen)High (Ozone Depleting)Undesirable
Acetonitrile 81.60.786Moderate (Toxic)ModerateUsable with restrictions
Ethyl Acetate 77.10.902LowLowRecommended
Water 1001.00NoneNoneHighly Recommended
Ethanol 78.40.789LowLowRecommended

Reaction Optimization

Optimizing reaction conditions is crucial for maximizing yield and minimizing waste, energy consumption, and reaction time. For the synthesis of this compound, key parameters to optimize include:

Catalyst Selection: While allylic bromination with NBS is often initiated by light or a radical initiator like azobisisobutyronitrile (AIBN), the choice and concentration of the initiator must be carefully controlled to prevent side reactions. patsnap.com

Temperature Control: Precise temperature management is essential to favor the desired radical substitution over potential ionic addition reactions of bromine across the double bond. wikipedia.org

Reagent Stoichiometry: Using the exact stoichiometric amounts of reactants, or a slight excess of one where necessary to drive the reaction to completion, can improve efficiency and simplify purification.

Process Intensification

Process intensification involves developing new methods and equipment that offer dramatic improvements in chemical manufacturing, leading to smaller, safer, and more energy-efficient processes. rsc.org

Microreactor Technology: Conducting halogenation reactions in microreactors or continuous flow systems offers significant advantages. rsc.org The high surface-area-to-volume ratio allows for superior heat and mass transfer, enabling precise temperature control and preventing thermal runaways, which can be a concern in highly exothermic bromination reactions. This enhanced control often leads to higher selectivity and yield. A continuous flow setup for the oxidation of 2,3-dichlorotoluene to 2,3-dichlorobenzaldehyde (a likely precursor) has been demonstrated to be safe and efficient. google.com

Phase-Transfer Catalysis (PTC): PTC is a powerful technique for facilitating reactions between reactants in immiscible phases (e.g., aqueous and organic). crdeepjournal.org This can eliminate the need for hazardous, expensive, or large quantities of organic solvents. researchgate.net For a potential synthesis step involving a base, such as in a Wittig or elimination reaction, using a phase-transfer catalyst like a quaternary ammonium (B1175870) salt could allow the reaction to proceed efficiently in a biphasic system, simplifying workup and reducing solvent waste. researchgate.net

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the intrinsic properties of a molecule. For 2-Bromo-3-(2,3-dichlorophenyl)-1-propene, these calculations would elucidate its electronic characteristics and reactivity patterns.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust computational method for determining the electronic structure and optimized geometry of molecules. A DFT calculation, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would yield the optimized molecular structure of this compound. This includes precise predictions of bond lengths, bond angles, and dihedral angles.

The dichlorophenyl ring, the propene chain, and the bromine atom create a complex steric and electronic environment. The optimized geometry would reveal the extent of planar or non-planar arrangements of the phenyl ring relative to the propene double bond.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

Parameter Predicted Value
C1=C2 Bond Length ~1.34 Å
C2-Br Bond Length ~1.90 Å
C1-C3 Bond Length ~1.50 Å
C-Cl (ortho) Bond Length ~1.74 Å
C-Cl (meta) Bond Length ~1.73 Å
C1-C2-Br Bond Angle ~122°
C2-C1-C3 Bond Angle ~125°

Note: The values in this table are illustrative and based on typical values for similar bonds and structures. Actual calculated values would be required for a precise analysis.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the C=C double bond of the propene moiety and potentially the bromine atom, which are regions of higher electron density. The LUMO is likely distributed over the π-system of the dichlorophenyl ring and the C-Br antibonding orbital. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

Orbital Predicted Energy (eV)
HOMO -6.5
LUMO -1.2

Note: These are estimated values. Precise calculations are necessary for accurate energy levels.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is color-coded to indicate regions of negative, positive, and neutral electrostatic potential. This mapping is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack.

In the MEP map of this compound, negative potential (red/yellow) would be expected around the electronegative chlorine and bromine atoms, as well as the π-electron cloud of the double bond. Regions of positive potential (blue) are likely to be found around the hydrogen atoms. This visualization helps in understanding intermolecular interactions.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis examines the delocalization of electron density between filled and vacant orbitals within a molecule. This provides insights into intramolecular interactions, such as hyperconjugation, and their contribution to molecular stability. The analysis quantifies the stabilization energy (E(2)) associated with these donor-acceptor interactions.

Conformational Analysis via Computational Methods

The presence of a rotatable single bond between the phenyl ring and the propene group means that this compound can exist in various conformations.

Potential Energy Surface (PES) Scans

A Potential Energy Surface (PES) scan is a computational method used to explore the conformational space of a molecule. By systematically rotating a specific dihedral angle and calculating the energy at each step, a PES scan can identify the most stable conformers (energy minima) and the energy barriers between them (transition states).

A PES scan of the dihedral angle defining the orientation of the dichlorophenyl ring relative to the propene moiety would reveal the rotational barrier and the preferred spatial arrangement of the molecule. Steric hindrance between the substituents on the ring and the propene group will be a major factor influencing the conformational preferences. The results would show the relative energies of different conformers, indicating which are most likely to be populated at room temperature.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the intricate details of chemical reactions, providing a level of detail often inaccessible through experimental means alone.

To understand any potential reactions involving this compound, such as elimination or substitution, computational methods would be used to locate the transition state (TS) structures. A TS represents the highest energy point along the reaction pathway. Once located, frequency calculations are performed to confirm it is a true first-order saddle point, characterized by a single imaginary frequency.

Following TS identification, an Intrinsic Reaction Coordinate (IRC) analysis would be conducted. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified TS correctly connects the desired chemical species. For example, in the study of the E2 elimination of 2-bromopropane, computational methods were used to model the reactants, transition state, and products, providing a complete picture of the reaction pathway. researchgate.net No such analysis is available for this compound.

The energy difference between the reactants and the transition state defines the activation energy barrier. This barrier is a critical determinant of the reaction rate. By calculating the energies of the reactants, transition state, and products using high-level quantum mechanical methods (like Density Functional Theory or ab initio methods), one can predict the feasibility and kinetics of a proposed reaction.

There are currently no published studies detailing the reaction energy barriers or providing kinetic predictions for reactions involving this compound.

Computational Studies on Molecular Recognition and Binding Mechanisms (if applicable to non-clinical targets)

Molecular docking and dynamics simulations are pivotal in predicting how a molecule might interact with a biological or material target.

Molecular docking predicts the preferred orientation of one molecule when bound to a second. This is often used to predict the binding of a ligand to a protein or DNA. The process involves sampling a wide range of conformations and orientations of the ligand within the target's binding site and then using a scoring function to rank them. Studies on spirocyclic compounds, for instance, have used molecular docking to predict their binding affinity to DNA, showing how they might act as biological probes. nih.gov

A prerequisite for such a study is a defined non-clinical target. As no such target has been identified or studied in conjunction with this compound, no molecular docking data exists.

Following docking, MD simulations can be used to refine the binding pose and assess the stability of the compound-target complex over time. These simulations provide detailed information on intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, and can be used to calculate binding free energies. For example, MD simulations were performed to understand the interaction between certain inhibitors and bromodomains, revealing key residues for selective binding. researchgate.net

Without an identified target and initial docking predictions for this compound, performing and reporting on MD simulations of its target interactions is not possible.

Structure Activity Relationship Sar Studies on Analogues of 2 Bromo 3 2,3 Dichlorophenyl 1 Propene Focusing on Molecular Design and Interaction

Systematic Structural Modifications of the Propene Moiety

The nature of the halogen atom at the 2-position of the propene chain is a critical factor. The size, electronegativity, and polarizability of the halogen influence both steric and electronic interactions with a target binding site.

Generally, in related halo-substituted compounds, the type of halogen can significantly modulate biological activity. For instance, the substitution of bromine with other halogens like chlorine or iodine can alter the compound's lipophilicity and its ability to form halogen bonds, which are important non-covalent interactions in biological systems. The trend in activity often follows the order of halogen size and polarizability (I > Br > Cl > F), though this is highly dependent on the specific biological target. In some cases, the opposite trend is observed where smaller, more electronegative halogens are preferred.

Table 1: Predicted Impact of Halogen Substitution on the Propene Moiety

Halogen Substituent Predicted Relative Activity Rationale
Bromine (Br) Baseline Reference compound.
Chlorine (Cl) Potentially Lower Smaller size and lower polarizability compared to bromine may lead to weaker interactions.

| Iodine (I) | Potentially Higher | Larger size and greater polarizability could enhance binding affinity through stronger halogen bonds and van der Waals interactions. |

Note: This table is based on general principles of medicinal chemistry and SAR of related compounds, not on direct experimental data for 2-Bromo-3-(2,3-dichlorophenyl)-1-propene.

The substitution pattern on the double bond of the propene moiety is another key area for SAR exploration. The presence and nature of substituents on the carbons of the double bond can affect the molecule's shape, electronic distribution, and metabolic stability. For instance, the introduction of small alkyl groups could influence the compound's interaction with hydrophobic pockets in a receptor.

Chemical Derivatization of the Dichlorophenyl Ring

The dichlorophenyl ring is a crucial component for anchoring the molecule within a biological target. Modifications to this ring system can fine-tune the electronic and steric properties of the entire compound.

The number and position of chlorine atoms on the phenyl ring are critical for activity. The 2,3-dichloro substitution pattern of the parent compound creates a specific electronic and steric profile. Moving these chlorine atoms to other positions (e.g., 2,4-, 2,5-, 3,4-, or 3,5-dichloro) would alter the molecule's dipole moment and shape, likely leading to different binding affinities. Increasing or decreasing the number of chlorine atoms would also have a significant impact. For example, a trichlorophenyl derivative might exhibit increased lipophilicity and different electronic properties.

Table 2: Predicted Impact of Dichlorophenyl Ring Isomerism

Substitution Pattern Predicted Relative Activity Rationale
2,3-dichloro Baseline Reference compound.
2,4-dichloro Different Altered electronic distribution and steric profile could change binding mode and affinity.
3,4-dichloro Different Change in dipole moment and steric bulk arrangement would likely affect target interaction.
Monochloro Likely Lower Reduced halogen interactions and altered electronics may decrease binding affinity.

| Trichloro | Potentially Higher or Lower | Increased lipophilicity could enhance membrane permeability but might also lead to non-specific binding or poor solubility. |

Note: This table is based on general principles of medicinal chemistry and SAR of related compounds, not on direct experimental data for this compound.

The introduction of substituents other than halogens on the phenyl ring can dramatically alter the molecule's electronic character.

Electron-Donating Groups (EDGs): Groups such as methyl (-CH3) or methoxy (B1213986) (-OCH3) donate electron density to the aromatic ring. This can increase the nucleophilicity of the ring and alter its interaction with electron-deficient regions of a biological target.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) or cyano (-CN) pull electron density away from the phenyl ring. This makes the ring more electrophilic and can favor interactions with electron-rich pockets in a receptor.

The strategic placement of EDGs and EWGs can be used to probe the electronic requirements of the binding site and optimize the compound's activity.

Table 3: Predicted Impact of Phenyl Ring Substituents

Substituent Type Example Predicted Effect on Activity
Electron-Donating -CH3, -OCH3 May increase or decrease activity depending on the nature of the binding site.

| Electron-Withdrawing | -NO2, -CN | May increase or decrease activity by altering the electronic complementarity with the target. |

Note: This table is based on general principles of medicinal chemistry and SAR of related compounds, not on direct experimental data for this compound.

Isosteric Replacements of Aromatic Ring Substituents

Isosteric replacement is a widely used strategy in drug design where an atom or a group of atoms is swapped with another that has similar physical or chemical properties, with the goal of enhancing potency, selectivity, or metabolic stability. researchgate.netmdpi.com In the case of this compound, the two chlorine atoms on the phenyl ring are critical contributors to the molecule's electronic and lipophilic character. Modifying these substituents can profoundly influence how the molecule fits into a biological target and the non-covalent interactions it forms.

Research into analogous compounds has shown that replacing chloro groups with other halogens like fluorine can significantly alter biological activity. nih.gov Fluorine, being smaller and more electronegative than chlorine, can lead to different steric and electronic profiles. For example, the strategic placement of fluorine can influence a molecule's conformation or introduce favorable interactions with a target protein. nih.gov Beyond halogens, replacing the chlorine atoms with small alkyl groups (e.g., methyl) or electron-withdrawing groups (e.g., trifluoromethyl) are also common isosteric strategies. These modifications can fine-tune the lipophilicity and electronic nature of the aromatic ring, which are key determinants of binding affinity and pharmacokinetic properties. mdpi.com The thoughtful application of bioisosteres can modulate dipole moments, polarity, and pKₐ, all of which can affect a biological response. nih.gov

Table 1: Potential Isosteric Replacements for Aromatic Ring Substituents and Their Physicochemical Impact This table illustrates the theoretical effects of substituting the chloro groups on the phenyl ring based on established medicinal chemistry principles.

Original Substituent Isosteric Replacement Potential Impact on Lipophilicity Potential Impact on Electronic Character
Chlorine (Cl) Fluorine (F) Decrease Strong electron-withdrawing
Chlorine (Cl) Methyl (CH₃) Increase Weak electron-donating
Chlorine (Cl) Trifluoromethyl (CF₃) Significant Increase Strong electron-withdrawing
Chlorine (Cl) Methoxy (OCH₃) Neutral/Slight Increase Electron-donating

Modifications to the Linker Chain Between Phenyl and Propene Moieties

The three-carbon chain that connects the 2,3-dichlorophenyl ring and the bromo-substituted double bond acts as a crucial linker. Its length, rigidity, and composition determine the spatial relationship between the aromatic ring and the reactive propene group. Studies on analogous bitopic molecules have revealed that the linker region can often tolerate significant modifications. nih.gov Altering this linker can optimize the orientation of the key pharmacophoric elements to achieve better interaction with a biological target.

Potential modifications to this linker could include:

Varying Length: Shortening or lengthening the chain by one or two methylene (B1212753) units would directly impact the distance between the phenyl and propene moieties.

Introducing Rigidity: Incorporating cyclic structures, such as a cyclopropane (B1198618) ring, or unsaturated bonds could restrict the conformational freedom of the molecule. This can lock the molecule into a more bioactive conformation, potentially increasing affinity by reducing the entropic penalty of binding.

Introducing Heteroatoms: Replacing a carbon atom in the linker with an oxygen (ether) or nitrogen (amine) could introduce hydrogen bonding capabilities and alter the polarity and solubility of the compound. acs.org

These modifications are fundamental to exploring the conformational space available to the molecule and its fit within a binding pocket. The flexibility and nature of the linker are key variables in SAR studies. nih.gov

Table 2: Examples of Linker Modifications and Their Potential Structural Effects This table provides hypothetical examples of how modifying the linker could influence the molecule's structural properties.

Linker Modification Type Example Structure Expected Impact on Flexibility Potential Change in Interaction
Original Propene Linker -CH₂-C(=CH₂)Br Flexible Baseline
Chain Extension -CH₂-CH₂-C(=CH₂)Br Increased Flexibility Alters distance between pharmacophores
Introduction of Rigidity -c(C₃H₄)-C(=CH₂)Br Decreased Flexibility Locks conformation, may improve binding
Heteroatom Insertion -O-CH₂-C(=CH₂)Br Alters bond angles and polarity Potential for new hydrogen bond interactions

Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling

To more systematically explore the vast number of possible analogues, computational methods are invaluable. Quantitative Structure-Activity Relationship (QSAR) modeling seeks to build a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov This is achieved by calculating a set of molecular descriptors for each compound and using statistical methods to build a predictive model.

For analogues of this compound, a 3D-QSAR study would involve aligning a set of related molecules and calculating steric and electrostatic fields around them. nih.gov Methods like k-Nearest Neighbor (kNN) can then be used to generate a model that relates these fields to the observed biological activity. nih.gov

Prediction of Binding Affinities and Molecular Properties

Once a statistically robust QSAR model is developed, its primary utility is predictive. The model can be used to estimate the binding affinities or other biological activities of novel, yet-to-be-synthesized analogues. This allows chemists to prioritize the synthesis of compounds that are predicted to be most potent, saving significant time and resources. The model's predictive power is assessed through internal and external validation to ensure its reliability. nih.gov For instance, a model could predict that adding a specific substituent at a particular position on the phenyl ring would lead to a ten-fold increase in binding affinity, guiding the next round of chemical synthesis.

Table 3: Hypothetical QSAR Data for Analogue Prioritization This table illustrates how a QSAR model might use calculated descriptors to predict the biological activity of new analogues.

Compound Analogue Aromatic Substituent (X) Linker Modification (Y) Calculated LogP Calculated Dipole Moment (Debye) Predicted Binding Affinity (IC₅₀, nM)
1 2,3-di-Cl -CH₂- 4.5 2.1 150
2 2-F, 3-Cl -CH₂- 4.1 2.8 95
3 2,3-di-CH₃ -CH₂- 4.8 1.5 320
4 2,3-di-Cl -O- 4.2 2.5 110

Identification of Key Pharmacophoric Features at a Molecular Level

Beyond numerical prediction, QSAR and other computational methods help to identify the key pharmacophoric features of a molecule. A pharmacophore is the essential three-dimensional arrangement of functional groups that is responsible for a molecule's biological activity. nih.gov For the this compound scaffold, a pharmacophore model would highlight the critical features required for molecular recognition.

Computational analysis of a set of active and inactive analogues can reveal these features. nih.gov For this particular scaffold, the key pharmacophoric features would likely include:

An Aromatic/Hydrophobic Region: Defined by the 2,3-dichlorophenyl ring.

Halogen Bond Donors: The two chlorine atoms, which can interact with electron-rich pockets in a target.

A Hydrophobic/Electron-Rich Feature: The propene double bond.

A Halogen Feature: The bromine atom, which contributes to the steric and electronic profile of the propene moiety.

The spatial distances and angles between these features are critical. A pharmacophore model provides a 3D map that visualizes these requirements, guiding the design of new molecules that fit the model and are therefore more likely to be active. nih.gov

Table 4: Potential Pharmacophoric Features of the this compound Scaffold This table outlines the likely key structural features and their roles in biological interactions based on the parent compound's structure.

Pharmacophoric Feature Corresponding Molecular Moiety Presumed Role in Interaction
Aromatic Ring Dichlorophenyl group Hydrophobic (van der Waals) interactions, π-π stacking
Halogen Atoms (x2) Chlorine substituents Halogen bonding, hydrophobic interactions
Alkene Propene double bond Hydrophobic interaction, defines geometry
Halogen Atom (x1) Bromine substituent Steric bulk, potential for halogen bonding

Future Directions and Emerging Research Avenues for 2 Bromo 3 2,3 Dichlorophenyl 1 Propene

Exploration of Unprecedented Reactivity and Catalysis

The dual functionality of 2-Bromo-3-(2,3-dichlorophenyl)-1-propene—a vinyl bromide and an aryl chloride—presents a fertile ground for discovering novel catalytic transformations. The vinyl bromide moiety is an excellent handle for a variety of cross-coupling reactions, while the dichlorophenyl group offers potential for sequential or site-selective functionalization.

Future research could focus on leveraging these features. For instance, palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, could be systematically investigated. researchgate.net The differential reactivity of the C(sp²)-Br bond (vinyl) versus the C(sp²)-Cl bonds (aryl) could be exploited for selective, one-pot sequential couplings under carefully controlled catalytic conditions. A significant research avenue would be the development of catalysts that can selectively activate the vinyl bromide while leaving the aryl chlorides untouched, or vice-versa.

Furthermore, the alkene component opens possibilities for other transformations. Hypervalent iodine-catalyzed oxidative hydrolysis of the bromoalkene could yield the corresponding α-bromo-ketone, a valuable synthon in medicinal chemistry. beilstein-journals.orgresearchgate.netnih.gov The proposed catalytic cycle for such a reaction would likely involve the formation of a phenyl tosyloxy iodonium (B1229267) intermediate. beilstein-journals.orgnih.gov

Potential Catalytic Transformation Reagents/Catalyst System Expected Product Class Potential Application
Suzuki CouplingPd catalyst (e.g., Pd(PPh₃)₄), Boronic Acid, BaseAryl- or vinyl-substituted propeneSynthesis of complex organic molecules
Heck CouplingPd catalyst, Alkene, BaseSubstituted diene or styrene (B11656) derivativeC-C bond formation for materials/pharma
Sonogashira CouplingPd/Cu catalyst, Terminal Alkyne, BaseConjugated enyneBuilding block for functional materials researchgate.net
Oxidative HydrolysisCatalytic HTIB, m-CPBAα-bromo-ketoneHeterocycle synthesis, medicinal chemistry beilstein-journals.orgnih.gov

This table presents hypothetical reactions for this compound based on known reactivity of bromoalkenes.

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of halogenated compounds often involve highly reactive reagents and exothermic reactions, posing safety and selectivity challenges in traditional batch processes. rsc.orgscispace.com Continuous flow chemistry offers a superior alternative by providing enhanced heat and mass transfer, precise control over reaction parameters, and improved safety. researchgate.netnih.gov

Future work should explore the integration of this compound into flow chemistry setups. Halogenation and subsequent coupling reactions, which can be difficult to control in batch, could be rendered safe and scalable. scispace.comrsc.org The use of packed-bed reactors with immobilized catalysts or reagents could further streamline the synthesis and purification of its derivatives.

In parallel, automated synthesis platforms could dramatically accelerate the exploration of this compound's chemical space. sigmaaldrich.com These systems, which combine robotics with software-controlled experimental planning and execution, can perform numerous reactions to rapidly optimize conditions or generate libraries of novel analogues for screening. mit.eduwikipedia.org An automated platform could, for example, systematically vary the coupling partners (boronic acids, amines, alcohols) in reactions with this compound to build a diverse library of new chemical entities with minimal manual intervention. sigmaaldrich.comxtalpi.com

Application in Supramolecular Chemistry and Materials Science

The rigid structure and presence of multiple halogen atoms on this compound make it an intriguing candidate for applications in supramolecular chemistry and materials science. Halogenated aromatic compounds are known to be versatile building blocks for functional materials, including organic semiconductors and flame retardants. chemsec.orgresearchgate.netresearchgate.net

Potential Application Area Key Molecular Feature Research Goal
Organic ElectronicsDichlorophenyl group, conjugated systemSynthesize and test derivatives as organic semiconductors. researchgate.net
Flame RetardantsHigh halogen content (Br, Cl)Incorporate into polymers and test for reduced flammability. researchgate.net
Supramolecular AssemblyDichlorophenyl geometry, potential for halogen bondingDesign host-guest systems or self-assembling materials. rsc.org
Functional PolymersReactive vinyl bromideUse as a monomer or functionalizing agent for novel polymers.

This table outlines potential future research in materials and supramolecular chemistry for this compound.

Advanced Spectroscopic Characterization Techniques for Dynamic Studies

While standard spectroscopic techniques are essential, advanced methods are needed to fully understand the structure and dynamic behavior of this compound. The potential for hindered rotation around the aryl-alkene single bond could lead to complex conformational dynamics.

Advanced Nuclear Magnetic Resonance (NMR) techniques will be crucial. numberanalytics.com Two-dimensional NMR experiments like COSY, HSQC, and HMBC can unambiguously establish the connectivity of the molecule. numberanalytics.com Furthermore, dynamic NMR (D-NMR) spectroscopy could be employed to study conformational changes and determine the energy barriers associated with bond rotation. numberanalytics.com This is particularly relevant for understanding how the substitution pattern on the phenyl ring influences the molecule's three-dimensional shape and reactivity.

Spectroscopic Technique Information Gained Relevance to the Compound
1D NMR (¹H, ¹³C)Basic structure, chemical environment of nuclei.Alkenyl carbons are expected to be deshielded, appearing around 100-170 ppm in ¹³C NMR. libretexts.org
2D NMR (COSY, HSQC, HMBC)Definitive proton-proton and proton-carbon connectivities.Essential for unambiguous assignment of all signals in a complex structure. numberanalytics.com
Dynamic NMR (D-NMR)Information on dynamic processes like bond rotation and conformational exchange. numberanalytics.comwiley.comTo study the rotational barrier of the dichlorophenyl group and identify stable conformers.
X-ray Crystallography Precise solid-state molecular structure and packing.To definitively determine bond lengths, angles, and intermolecular interactions.

This table summarizes advanced spectroscopic methods and their potential application in studying this compound.

In Silico Design and Prediction of Novel Analogues for Targeted Research

Computational chemistry offers powerful tools for predicting the properties of this compound and guiding the synthesis of novel, high-value analogues. nih.gov In silico methods can accelerate the discovery process by prioritizing compounds with desired characteristics before committing to laborious and expensive laboratory synthesis. springerprofessional.de

Density Functional Theory (DFT) calculations can be used to model the molecule's electronic structure, predict its reactivity in various chemical reactions, and understand the mechanisms of potential catalytic transformations. nih.gov For example, DFT could help predict the relative activation barriers for coupling reactions at the vinyl bromide versus the aryl chloride positions.

Molecular docking simulations could be used to design new analogues with potential biological activity. nih.gov By identifying a relevant biological target, such as an enzyme active site, researchers can computationally design derivatives of this compound that are predicted to have high binding affinity. nih.gov This structure-based drug design approach has proven successful in developing novel inhibitors for various therapeutic targets. rsc.org This process allows for the rational design of analogues with enhanced potency and specificity, providing a clear path for targeted research.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Bromo-3-(2,3-dichlorophenyl)-1-propene, and how can reaction conditions be optimized for higher yields?

  • Answer : The compound is typically synthesized via bromination of 3-(2,3-dichlorophenyl)-1-propene using bromine (Br₂) in inert solvents like dichloromethane at low temperatures (0–5°C). Optimizing stoichiometry (1:1 molar ratio of alkene to Br₂) and slow addition of bromine minimizes side reactions like dihalogenation. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate eluent) improves yield (≥75%) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should be analyzed?

  • Answer :

  • ¹H/¹³C NMR : Look for alkene protons (δ 5.8–6.2 ppm, doublet splitting) and aromatic protons (δ 7.2–7.6 ppm, coupling patterns reflecting 2,3-dichloro substitution). The brominated carbon appears at δ 40–50 ppm in ¹³C NMR.
  • IR Spectroscopy : C=C stretch (~1645 cm⁻¹), C-Br (~560 cm⁻¹), and C-Cl (~750 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak at m/z 281.96 (C₉H₇BrCl₂) with fragments at m/z 201 (loss of Br) and m/z 166 (loss of Cl₂) .

Q. How can the purity of this compound be validated, and what analytical standards should be applied?

  • Answer : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Compare retention times to a certified reference standard (CAS RN 842140-33-4). Purity ≥95% is acceptable for most synthetic applications .

Advanced Research Questions

Q. How does the position of chlorine substituents on the phenyl ring influence the reactivity of brominated propene derivatives in nucleophilic substitution reactions?

  • Answer : The 2,3-dichloro substitution creates steric hindrance and electronic deactivation, reducing reactivity compared to para-substituted analogs. For example, in SN₂ reactions with amines, the 2,3-dichloro derivative exhibits 30% lower yield than the 3,5-dichloro isomer due to hindered backside attack. Computational studies (DFT) show higher activation energy (ΔG‡ ≈ 22 kcal/mol) for the 2,3-substituted compound .

Q. What computational methods are suitable for modeling the electronic effects of halogen substituents in this compound, and how do these models predict regioselectivity in addition reactions?

  • Answer : Density Functional Theory (DFT) with B3LYP/6-31G(d) basis set predicts electrophilic addition regioselectivity. The bromine atom directs addition to the less substituted alkene carbon (Markovnikov preference), while electron-withdrawing Cl groups stabilize partial positive charges. Experimental validation via hydrobromination shows >80% selectivity for the 1,2-adduct .

Q. How can contradictory biological activity data for halogenated alkenes be resolved when testing this compound in enzyme inhibition assays?

  • Answer : Discrepancies often arise from assay conditions (e.g., solvent polarity affecting compound solubility). Use orthogonal assays:

  • Fluorescence Polarization : Measure binding affinity to target enzymes (e.g., cytochrome P450).
  • Microscale Thermophoresis : Confirm inhibition constants (Kᵢ) under varying ionic strengths.
  • Control for non-specific binding using mutated enzymes or competitive inhibitors .

Q. What strategies mitigate decomposition of this compound during long-term storage or under catalytic conditions?

  • Answer : Store under inert atmosphere (Ar/N₂) at –20°C in amber vials. Add stabilizers like 2,6-di-tert-butyl-4-methylphenol (0.1 wt%). In catalytic reactions (e.g., Suzuki coupling), use Pd(PPh₃)₄ with short reaction times (<2 hrs) to prevent β-hydride elimination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.